2-Methylbutanoic acid 2-Methylbutanoic acid 2-methylbutyric acid is a methylbutyric acid comprising a butyric acid core carrying a 2-methyl substituent. Produced from amino acid leucine during nutrient starvation in bacteria. It has a role as a bacterial metabolite and a human metabolite. It is a conjugate acid of a 2-methylbutyrate.
Carbopol 974P is a highly carboxylated polymer composed of lightly cross-linked polyacrylic acid with a broad-spectrum mechanism based on acidification of pathogens. It was under development by ReProtect LLC. It is a gel that may help both block the spread of sexually transmitted diseases and reduce unwanted pregnancies. The compound, known as BufferGel, was in advanced clinical trials for its ability to prevent pregnancy, but was discontinued.
2-Methylbutanoic acid is a natural product found in Francisella tularensis, Angelica gigas, and other organisms with data available.
2-Methylbutyric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 9007-16-3
VCID: VC8470160
InChI: InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
SMILES: CCC(C)C(=O)O
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol

2-Methylbutanoic acid

CAS No.: 9007-16-3

Cat. No.: VC8470160

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

2-Methylbutanoic acid - 9007-16-3

Specification

CAS No. 9007-16-3
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
IUPAC Name 2-methylbutanoic acid
Standard InChI InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Standard InChI Key WLAMNBDJUVNPJU-UHFFFAOYSA-N
SMILES CCC(C)C(=O)O
Canonical SMILES CCC(C)C(=O)O
Boiling Point 176.00 to 177.00 °C. @ 760.00 mm Hg

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

2-Methylbutanoic acid belongs to the class of methyl-branched fatty acids, characterized by a four-carbon chain with a methyl group (-CH3_3) branching at the second carbon. The IUPAC name for the (S)-enantiomer is (2S)-2-methylbutanoic acid, while the (R)-enantiomer is designated (2R)-2-methylbutanoic acid . The structural difference between these enantiomers lies in the spatial arrangement of the methyl and carboxyl groups, as illustrated by their distinct SMILES notations:

  • (S)-enantiomer: CC[C@H](C)C(=O)O

  • (R)-enantiomer: CC[C@@H](C)C(=O)O

The chiral center at the second carbon atom dictates their optical activity, with specific rotations reported in natural sources such as Veratrum album and Vaccinium vitis-idaea .

Table 1: Comparative Structural Properties of 2-Methylbutanoic Acid Enantiomers

Property(S)-2-Methylbutanoic Acid(R)-2-Methylbutanoic Acid
CAS Registry Number1730-91-2 32231-50-8
Molecular Weight102.13 g/mol102.13 g/mol
Specific RotationNot reported+13.4° (c=1, H2_2O)
Natural OccurrenceRareCommon in plants

Spectroscopic Identification

Nuclear magnetic resonance (NMR) studies reveal distinct splitting patterns for the methyl and methine protons. For instance, the 1H^1H NMR spectrum of the (S)-enantiomer shows a triplet at δ 1.02 ppm (C3 methyl) and a multiplet at δ 2.28 ppm (C2 methine), while the carboxyl proton appears as a broad singlet near δ 11.5 ppm . Chiral chromatography using cyclodextrin-based columns has proven effective in resolving enantiomers, with retention times varying by 1.2–1.5 minutes under optimized conditions .

Biosynthesis and Natural Distribution

Metabolic Pathways

2-Methylbutanoic acid derives primarily from the degradation of L-isoleucine, an essential amino acid. In microbial systems such as Saccharomyces cerevisiae, the Ehrlich pathway converts L-isoleucine into α-keto-β-methylvalerate, which undergoes decarboxylation and oxidation to yield 2-methylbutanoic acid . Shiitake mushrooms (Lentinula edodes) exhibit unique esterification capabilities, preferentially converting (R)-2-methylbutanoic acid into its methyl ester during fermentation .

Ecological Occurrence

The (R)-enantiomer predominates in natural systems, identified in:

  • Angelica archangelica root extracts (82% enantiomeric excess)

  • Fermented beverages (up to 35% (R)-methyl ester)

  • Vaccinium vitis-idaea berries (67% enantiomeric excess)

In contrast, the (S)-enantiomer occurs sporadically, often as a minor component in bacterial lipid bilayers .

Physicochemical and Toxicological Properties

Thermal and Solubility Profiles

Key physicochemical parameters include:

  • Boiling Point: 176°C at atmospheric pressure

  • Flash Point: 74°C (closed cup)

  • Density: 0.936 g/cm³ at 20°C

  • Water Solubility: Immiscible (forms separate layers)

The compound’s low water solubility necessitates organic solvents (e.g., ethanol, diethyl ether) for laboratory handling.

Hazard Assessment

Per the Agilent Safety Data Sheet , 2-methylbutanoic acid poses moderate health risks:

  • Acute Oral Toxicity: LD50_{50} = 1,750 mg/kg (rat)

  • Dermal Toxicity: LD50_{50} = 1,367 mg/kg (rabbit)

  • GHS Classification: Harmful if swallowed (H302), causes skin irritation (H315)

First-aid measures recommend immediate flushing with water for eye exposure and using petroleum-based ointments for dermal contact .

Industrial and Flavor Applications

Flavor Chemistry

Enantiomeric composition critically impacts sensory properties. The (R)-enantiomer exhibits a lower odor threshold (0.8 μg/L in air) compared to the (S)-form (2.1 μg/L), imparting intense cheesy or fruity notes in concentrations as low as 0.1 ppm . This disparity explains its use in:

  • Dairy flavorings: 0.05–0.2% (w/w) in artificial butter formulations

  • Fruit essences: 0.01% in apple and strawberry flavor blends

Synthetic Intermediates

2-Methylbutanoic acid serves as a precursor for:

  • Methyl 2-methylbutanoate: Synthesized via acid-catalyzed esterification (yield: 78–85%)

  • Amide derivatives: Used in peptide mimetics for drug discovery

Analytical Methodologies

Chiral Resolution Techniques

Gas chromatography-mass spectrometry (GC-MS) with β-cyclodextrin columns achieves baseline separation of enantiomers (resolution factor Rs=1.8R_s = 1.8) . Stable isotope labeling, employing 13C^{13}C-L-isoleucine, enables tracking of biotransformation pathways in microbial systems .

Quantitative Analysis

High-performance liquid chromatography (HPLC) methods using C18 columns and UV detection at 210 nm offer linear quantification ranges of 0.1–100 μg/mL (R2^2 = 0.998) .

Recent Advances and Future Directions

A 2018 study demonstrated shiitake mushrooms’ ability to esterify (R)-2-methylbutanoic acid 40% faster than the (S)-enantiomer, challenging previous assumptions about enzymatic stereoselectivity . This finding has implications for optimizing fermentation processes in the flavor industry. Future research may explore:

  • Biocatalytic routes: Engineering lipases for enantioselective esterification

  • Thermodynamic studies: Phase behavior under supercritical CO2_2 conditions

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